4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 4-nitroaniline with isobutyryl chloride to form 4-(isobutyrylamino)aniline . This intermediate is then reacted with succinic anhydride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid can be compared with similar compounds such as:
4-[4-(Acetylamino)anilino]-4-oxobutanoic acid: This compound has an acetyl group instead of an isobutyryl group, which may affect its reactivity and biological activity.
4-[4-(Propionylamino)anilino]-4-oxobutanoic acid: The presence of a propionyl group can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological interactions .
Properties
IUPAC Name |
4-[4-(2-methylpropanoylamino)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJBAVMHYSPNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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